

An In-depth Technical Guide to 1-(4-Fluorobenzyl)-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride

Cat. No.: B177028

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorobenzyl)-diazepane dihydrochloride is a chemical compound belonging to the diazepane class of molecules. Diazepanes are a well-established scaffold in medicinal chemistry, known for their diverse biological activities, primarily targeting the central nervous system.^{[1][2]} This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a postulated synthetic pathway for 1-(4-Fluorobenzyl)-diazepane dihydrochloride. Due to the limited availability of specific experimental data in the public domain for this particular analog, this guide also discusses the general biological context of diazepines, including their established mechanism of action, to provide a framework for future research and development.

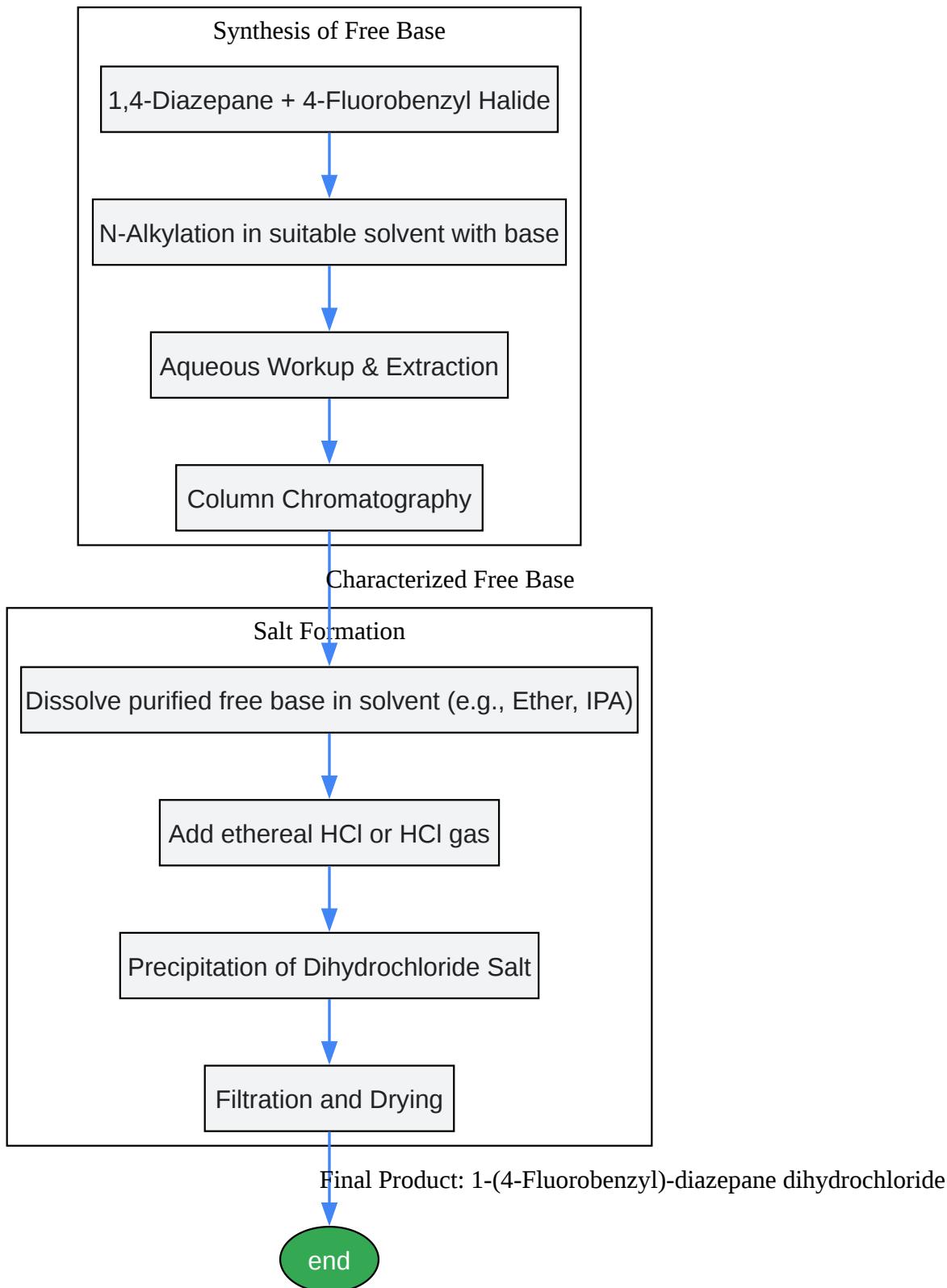
Molecular Structure and Physicochemical Properties

1-(4-Fluorobenzyl)-diazepane dihydrochloride is the hydrochloride salt of the parent compound, 1-(4-Fluorobenzyl)-diazepane. The presence of the dihydrochloride moiety enhances the compound's solubility in aqueous media. The core structure consists of a seven-membered diazepane ring, which is a saturated heterocyclic amine, substituted at one of the nitrogen atoms with a 4-fluorobenzyl group.

Chemical Identifiers and Properties

A summary of the key chemical identifiers and physicochemical properties for 1-(4-Fluorobenzyl)-diazepane dihydrochloride is presented in Table 1.

Property	Value	Source
IUPAC Name	1-[(4-Fluorophenyl)methyl]-1,4-diazepane dihydrochloride	[3]
Synonyms	1-(4-fluorobenzyl)-1,4-diazepane dihydrochloride, 1-(4-Fluorobenzyl)-homopiperazine dihydrochloride	[3]
CAS Number	199672-23-6	[3]
Molecular Formula	C12H19Cl2FN2	[3]
Molecular Weight	281.20 g/mol	
Purity	>98% (as commercially available)	


Note: Some properties for the free base, 1-(4-Fluorobenzyl)-1,4-diazepane (CAS: 76141-89-4), include a predicted pKa of 10.55 ± 0.20 and a boiling point of 112 °C at 0.5 torr.[4][5] The dihydrochloride salt is expected to be a solid.

Synthesis and Characterization

While specific literature detailing the experimental protocol for the synthesis of 1-(4-Fluorobenzyl)-diazepane dihydrochloride is not readily available, a plausible synthetic route can be postulated based on standard organic chemistry reactions for the formation of N-alkylated amines. A likely approach would involve the reductive amination of 1,4-diazepane with 4-fluorobenzaldehyde or the direct N-alkylation of 1,4-diazepane with 4-fluorobenzyl chloride or a similar benzyl halide.

Postulated Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of 1-(4-Fluorobenzyl)-diazepane, followed by its conversion to the dihydrochloride salt.

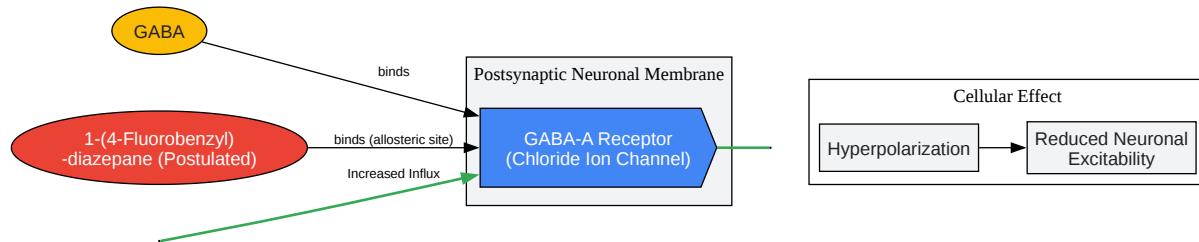
[Click to download full resolution via product page](#)

Postulated workflow for the synthesis of 1-(4-Fluorobenzyl)-diazepane dihydrochloride.

Characterization Methods

The structural confirmation of the synthesized compound would typically involve a suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR would be crucial for confirming the presence of the 4-fluorobenzyl group and the diazepane ring, as well as their connectivity.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.


Potential Biological Activity and Signaling Pathways

While specific biological data for 1-(4-Fluorobenzyl)-diazepane dihydrochloride is not available in the reviewed literature, the broader class of diazepine and benzodiazepine derivatives are well-known for their activity on the central nervous system.^{[2][6]} Many of these compounds act as positive allosteric modulators of the GABAA receptor.^{[6][7]}

General Mechanism of Action for Benzodiazepine-like Compounds

The primary mechanism of action for many anxiolytic and sedative diazepine derivatives involves the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.^{[6][7]} GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. The binding of benzodiazepines to a specific site on the GABAA receptor potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing a calming effect on the brain.^[7]

The following diagram illustrates this signaling pathway.

[Click to download full resolution via product page](#)

Postulated GABAergic signaling pathway for diazepine compounds.

Conclusion

1-(4-Fluorobenzyl)-diazepane dihydrochloride is a diazepane derivative with potential for biological activity, likely targeting the central nervous system. While detailed experimental and biological data for this specific compound are sparse in publicly accessible literature, its structural similarity to known neuroactive agents suggests that it may modulate GABAergic neurotransmission. The synthesis can be reasonably achieved through standard N-alkylation or reductive amination procedures. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benthamscience.com [benthamscience.com]

- 2. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. 1-(4-FLUOROBENZYL)-1,4-DIAZEPANE | 76141-89-4 [amp.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Flunitrazepam - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(4-Fluorobenzyl)-diazepane Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177028#1-4-fluorobenzyl-diazepane-dihydrochloride-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com